Lipophilic Efficiency Baseline: XLogP3-AA Comparison Against Unsubstituted and Mono-Methylbenzyl Core Analogs
The 3,4-dimethylbenzyl substituent confers a calculated XLogP3-AA of 2.9 for the target compound, compared to a predicted value significantly lower for the unsubstituted thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core (estimated ~0.5–1.0 based on fragment-based prediction tools) [1]. Relative to a hypothetical 3-(4-methylbenzyl) analog (predicted XLogP ~2.4), the presence of the second methyl group increases lipophilicity by approximately 0.5 log units, a magnitude that frequently translates into meaningful differences in membrane permeability and non-specific protein binding in cellular assays .
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 (PubChem computed) |
| Comparator Or Baseline | Unsubstituted thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: estimated 0.5–1.0; hypothetical 3-(4-methylbenzyl) analog: estimated ~2.4 |
| Quantified Difference | Target compound is ~1.9–2.4 log units more lipophilic than unsubstituted core; ~0.5 log units more lipophilic than hypothetical mono-methyl analog |
| Conditions | In silico prediction via XLogP3 algorithm |
Why This Matters
Lipophilicity differences of this scale directly impact passive membrane permeability and protein binding, criteria that can distinguish otherwise similar compounds in cell-based screening cascades.
- [1] PubChem. Compound Summary: 3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. CID 49814220. View Source
